N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea
Overview
Description
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea, also known as BDU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDU is a potent inhibitor of the enzyme soluble guanylate cyclase (sGC), which plays a crucial role in regulating physiological processes such as blood pressure, smooth muscle relaxation, and platelet aggregation.
Scientific Research Applications
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea has been extensively studied for its potential therapeutic applications in various diseases such as pulmonary arterial hypertension, heart failure, and sickle cell disease. In preclinical studies, N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea has shown promising results in reducing pulmonary arterial pressure, improving cardiac function, and inhibiting platelet aggregation. N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea has also been investigated for its potential use in cancer therapy, as sGC has been shown to play a role in tumor growth and metastasis.
Mechanism of Action
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea acts as a potent inhibitor of sGC, which is a key enzyme in the nitric oxide (NO) signaling pathway. sGC converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which is a second messenger that regulates various physiological processes. NO binds to sGC and enhances its activity, leading to an increase in cGMP levels. N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea inhibits this process by binding to the heme group of sGC and preventing the binding of NO, leading to a decrease in cGMP levels and subsequent physiological effects.
Biochemical and Physiological Effects
The inhibition of sGC by N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea leads to a decrease in cGMP levels, which results in various physiological effects such as vasoconstriction, platelet aggregation, and smooth muscle contraction. N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea has been shown to reduce pulmonary arterial pressure, improve cardiac function, and inhibit platelet aggregation in preclinical studies. N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea has also been shown to induce apoptosis in cancer cells and inhibit tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea has several advantages for lab experiments, including its high potency and specificity for sGC inhibition. N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea is also stable and easy to synthesize, making it a useful tool for studying the NO signaling pathway. However, N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea has some limitations, including its potential toxicity and off-target effects. N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea may also have limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea research, including its potential use in combination therapy with other drugs for the treatment of various diseases. N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea may also be used as a tool for studying the NO signaling pathway and its role in various physiological processes. Further studies are needed to determine the safety and efficacy of N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea in clinical trials, as well as its potential use in personalized medicine approaches. Overall, N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea has significant potential for therapeutic applications and further research is needed to fully understand its mechanism of action and potential benefits.
properties
IUPAC Name |
1-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(2,3-dichlorophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-9(10-5-6-13-14(7-10)23-8-22-13)19-16(21)20-12-4-2-3-11(17)15(12)18/h2-7,9H,8H2,1H3,(H2,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRXCHAKZJLALN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=O)NC3=C(C(=CC=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-(2,3-dichlorophenyl)urea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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